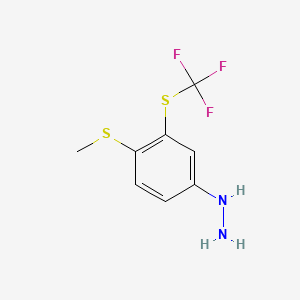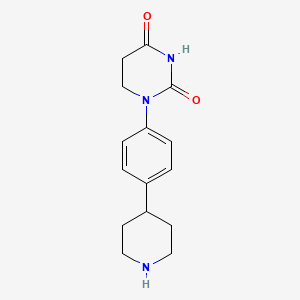
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
One common synthetic route includes the trifluoromethylation of thiophenols under visible light irradiation, which can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve the formation of electron donor-acceptor complexes and single electron transfer reactions.
Chemical Reactions Analysis
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds and interact with various biological molecules. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
1-(4-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other compounds that have similar functional groups:
4-(Trifluoromethyl)phenylhydrazine: This compound lacks the methylthio group but shares the trifluoromethyl group, making it less versatile in certain reactions.
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a propan-2-one moiety, which alters its reactivity and applications.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor, it shares the trifluoromethyl group but differs significantly in its overall structure and reactivity.
Properties
Molecular Formula |
C8H9F3N2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[4-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-6-3-2-5(13-12)4-7(6)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
CJRCMAVCCYGRSV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)


![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)





![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)


